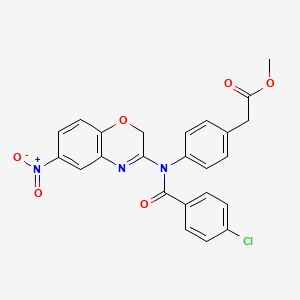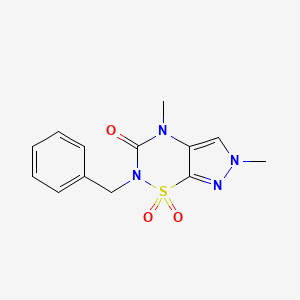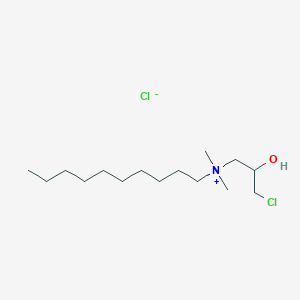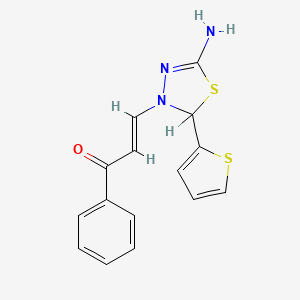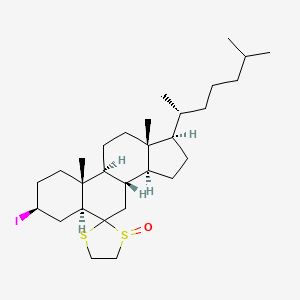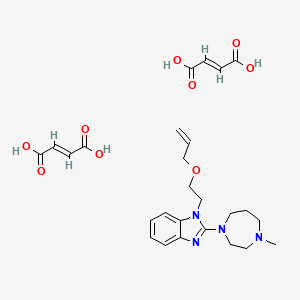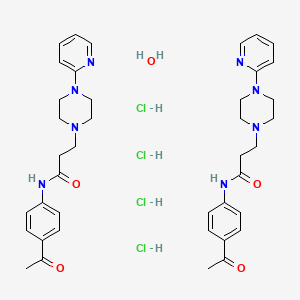
N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic rings, which contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the acetylphenyl and pyridinylpiperazine moieties. Common synthetic routes may involve:
Acylation Reactions: Introduction of the acetyl group to the phenyl ring using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Formation of the piperazine ring by reacting pyridine derivatives with appropriate amines under basic conditions.
Amide Bond Formation: Coupling of the acetylphenyl and pyridinylpiperazine intermediates through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to carboxylic acids using oxidizing agents like KMnO4 or CrO3.
Reduction: The carbonyl group in the acetyl moiety can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Catalysts: Lewis acids (e.g., AlCl3), bases (e.g., NaOH)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
- N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate
- N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;tetrahydrochloride
Uniqueness
N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. Its hydrate and tetrahydrochloride forms may also influence its solubility, stability, and overall behavior in different environments.
Propiedades
Número CAS |
104373-61-7 |
|---|---|
Fórmula molecular |
C40H54Cl4N8O5 |
Peso molecular |
868.7 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;tetrahydrochloride |
InChI |
InChI=1S/2C20H24N4O2.4ClH.H2O/c2*1-16(25)17-5-7-18(8-6-17)22-20(26)9-11-23-12-14-24(15-13-23)19-4-2-3-10-21-19;;;;;/h2*2-8,10H,9,11-15H2,1H3,(H,22,26);4*1H;1H2 |
Clave InChI |
QVLOTYXAYCDFTN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.CC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3.O.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


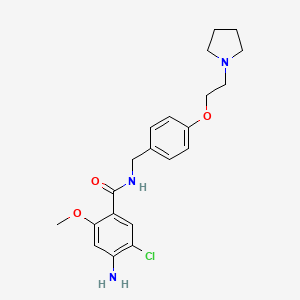
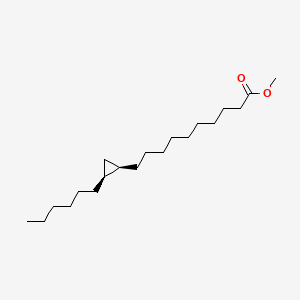
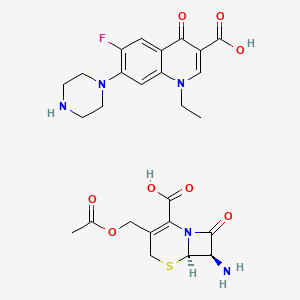
![12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18-octaene-3,10,20,21-tetrone](/img/structure/B12743962.png)

![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
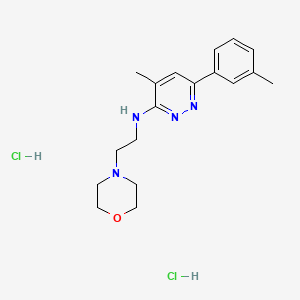
![9-(2-chlorophenyl)-N-(2,4-ditert-butylphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12744001.png)
